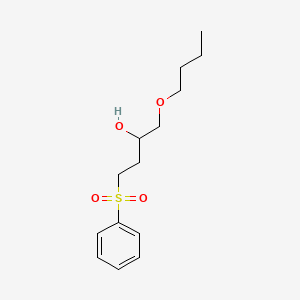
4-(Benzenesulfonyl)-1-butoxybutan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfonyl)-1-butoxybutan-2-OL is an organic compound that belongs to the class of benzenesulfonyl derivatives These compounds are known for their versatile applications in organic synthesis and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-1-butoxybutan-2-OL typically involves the reaction of benzenesulfonyl chloride with 1-butoxybutan-2-ol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency and reduce the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzenesulfonyl)-1-butoxybutan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
Applications De Recherche Scientifique
4-(Benzenesulfonyl)-1-butoxybutan-2-OL has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-(Benzenesulfonyl)-1-butoxybutan-2-OL involves its interaction with specific molecular targets, such as enzymes. The benzenesulfonyl group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction is often mediated by the formation of a sulfonyl-enzyme complex, which can be stable for extended periods.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of various benzenesulfonyl derivatives.
4-(2-Aminoethyl)benzenesulfonyl fluoride: Known for its use as an enzyme inhibitor.
Benzenesulfonic acid: A simpler sulfonyl compound with applications in detergents and pharmaceuticals.
Uniqueness
4-(Benzenesulfonyl)-1-butoxybutan-2-OL is unique due to the presence of both benzenesulfonyl and butoxybutanol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
828921-95-5 |
|---|---|
Formule moléculaire |
C14H22O4S |
Poids moléculaire |
286.39 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-1-butoxybutan-2-ol |
InChI |
InChI=1S/C14H22O4S/c1-2-3-10-18-12-13(15)9-11-19(16,17)14-7-5-4-6-8-14/h4-8,13,15H,2-3,9-12H2,1H3 |
Clé InChI |
PVQWVUUDYUIBCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(CCS(=O)(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



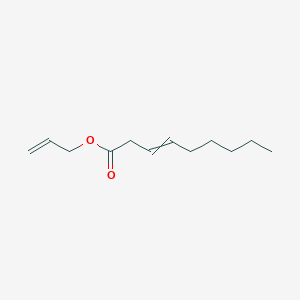
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)-](/img/structure/B14208547.png)

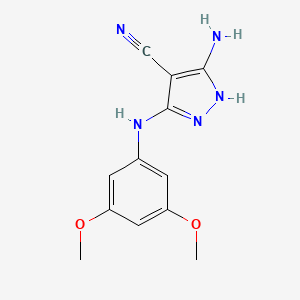
![3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole](/img/structure/B14208575.png)
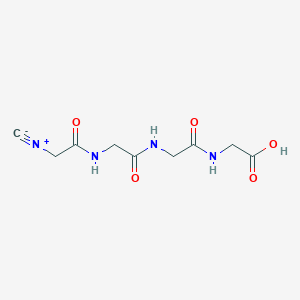
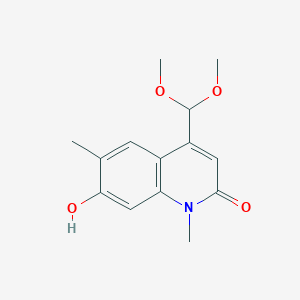
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)


![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
